molecular formula C11H15N3O3 B2649456 6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid CAS No. 1439903-13-5

6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B2649456
CAS No.: 1439903-13-5
M. Wt: 237.259
InChI Key: FAYWPHFWTHKRNO-UHFFFAOYSA-N
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Description

6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol . It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds similar to pyridine and benzene. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids.

Properties

IUPAC Name

6-(oxan-4-ylmethylamino)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-11(16)9-5-10(14-7-13-9)12-6-8-1-3-17-4-2-8/h5,7-8H,1-4,6H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYWPHFWTHKRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with oxan-4-ylmethylamine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Overview

6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative with the molecular formula C11H15N3O3C_{11}H_{15}N_{3}O_{3} and a molecular weight of 237.26 g/mol. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine.

Chemistry

This compound serves as an important intermediate in organic synthesis. It can be employed in the preparation of other biologically active compounds, enhancing its utility in chemical research and development.

Biological Activities

Research indicates that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties : Studies suggest that derivatives of pyrimidines, including this compound, may have significant antimicrobial effects against various pathogens.
  • Antiviral Activities : Investigations are ongoing to explore its efficacy against viral infections, potentially providing a basis for new antiviral agents.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action involves inhibiting specific enzymes and proteins essential for cell proliferation and survival. For instance, pyrimidine derivatives have been shown to interfere with nucleic acid synthesis, a critical pathway in cancer cell growth .

Case Studies

Recent studies have highlighted the effectiveness of pyrimidine derivatives in various biological contexts:

  • Inhibition of Human Lactate Dehydrogenase A (hLDHA) : A study designed novel pyrimidine derivatives that showed promising inhibition of hLDHA, a target for cancer therapy. The most potent compounds had IC50 values lower than 5 μM, indicating strong biological activity .

Mechanism of Action

The mechanism of action of 6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, which can lead to various biological effects. For example, they may inhibit the synthesis of nucleic acids, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives such as:

    2-Amino-4,6-dihydroxypyrimidine: Known for its anti-inflammatory properties.

    5-Fluorouracil: A widely used chemotherapeutic agent.

    Cytosine: A nucleobase found in DNA and RNA.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Biological Activity

6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid, with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, which can lead to various biological effects, including:

  • Inhibition of Nucleic Acid Synthesis : This mechanism can affect cell proliferation and survival, potentially making it useful in cancer treatment.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and antiviral activities, although detailed investigations are still needed.

Biological Activity Studies

Research has indicated that compounds similar to this compound have shown promising results in various biological assays.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits replication of viruses such as HHV-1
AntitumorShows potential in inhibiting tumor cell line growth
ImmunomodulatoryModulates immune responses by affecting lymphocyte proliferation
Enzyme InhibitionInhibits specific protein kinases involved in cancer pathways

Case Studies

  • Antiviral Activity : A study demonstrated that compounds within the same chemical family inhibited the replication of human herpes virus type-1 (HHV-1). The mechanism involved altering the expression of signaling proteins, which led to reduced viral loads in treated cell lines .
  • Antitumor Effects : Research on similar pyrimidine derivatives has indicated their effectiveness in inhibiting tumor growth in various cell lines. Compounds were shown to induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
  • Immunological Impact : Another study reported that derivatives exhibited low toxicity while significantly suppressing the proliferation of human peripheral blood lymphocytes stimulated by phytohemagglutinin A, suggesting potential applications in autoimmune disorders .

Comparative Analysis

When comparing this compound to other pyrimidine derivatives, its unique structure provides distinct biological properties:

CompoundActivity TypeIC50 Value (nM)
This compoundAntiviralTBD
5-FluorouracilAntitumor~10
2-Amino-4,6-dihydroxypyrimidineAnti-inflammatoryTBD

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